molecular formula C22H16IN3O2 B2953540 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 898420-55-8

4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No. B2953540
CAS RN: 898420-55-8
M. Wt: 481.293
InChI Key: GUNLLXUIVYPRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzamide derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Quinazoline derivatives, such as 6-iodoquinazolin-4(3H)-one derivatives, have been synthesized and evaluated for their regioselectivity and regiospecificity towards nitrogen nucleophiles. These compounds have exhibited a high degree of regioselectivity, indicating their potential in designing drugs with specific biological targets. The synthesis involves reactions with various nitrogen nucleophiles, demonstrating the versatility of quinazoline scaffolds in chemical reactions (El-Hashash et al., 2016).

Antimicrobial Activities

Some quinazoline derivatives have been explored for their antimicrobial activities. For instance, compounds with a quinazolin-4(3H)one structure have shown promising antimicrobial properties, highlighting their potential use in developing new antimicrobial agents. The synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation against various microbial strains demonstrated good activity, suggesting the usefulness of quinazoline derivatives in addressing microbial resistance (Patel et al., 2011).

Antitumor and Antiproliferative Activities

Quinazolinone derivatives have been investigated for their antitumor and antiproliferative activities. A study on 3-methylquinazolinone derivatives as epidermal growth factor receptor (EGFR) inhibitors revealed enhanced antiproliferative activities against tumor cells. These compounds, particularly those with specific functional groups, showed significant inhibitory effects on tumor cell lines, indicating the potential of quinazolinone derivatives in cancer therapy (Zhang et al., 2021).

Corrosion Inhibition

In addition to biological activities, quinazoline derivatives have been evaluated for their corrosion inhibition properties. Compounds such as 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one demonstrated effective corrosion inhibition on mild steel in acidic environments. Their efficiency varied with the amount of nitrogen in the inhibitor and its concentration, showing the potential application of quinazoline derivatives in protecting metals against corrosion (Kadhim et al., 2017).

properties

IUPAC Name

4-iodo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16IN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNLLXUIVYPRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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